![molecular formula C22H31N9O B611969 XL228 CAS No. 898280-07-4](/img/structure/B611969.png)
XL228
Vue d'ensemble
Description
XL228 is a novel anticancer compound designed to inhibit the insulin-like growth factor type-1 receptor (IGF1R), Src and Abl tyrosine kinases . These targets play crucial roles in cancer cell proliferation, survival, and metastasis . It’s a small molecule under investigation for use/treatment in leukemia (lymphoid) and leukemia (myeloid) .
Synthesis Analysis
The synthesis of XL228 involves route scouting, process development, and multikilogram syntheses . Key aspects of the developed route are a regioselective [3+2] isoxazole formation on a pyrimidine core and a selective SNAr addition of an aryl amine to a symmetrical dichloro substituted pyrimidine .Chemical Reactions Analysis
XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia . It also targets IGF1R, a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors .Applications De Recherche Scientifique
Chronic Myeloid Leukemia (CML) Treatment
XL228 has shown promise in treating CML , particularly in patients who have failed multiple tyrosine kinase inhibitor (TKI) therapies or have the T315I mutation . It inhibits BCR-ABL kinase, which is crucial for CML pathogenesis.
Ph+ Acute Lymphoblastic Leukemia (ALL)
For Ph+ ALL , a subtype of leukemia, XL228 targets the BCR-ABL kinase, offering a potential treatment for patients resistant to other therapies .
Solid Tumors
XL228’s inhibition of IGF-1R, a receptor tyrosine kinase, makes it a candidate for treating a variety of solid tumors . IGF-1R promotes tumor growth and resistance to chemotherapeutic agents .
Aurora Kinase Inhibition
As an Aurora kinase inhibitor , XL228 disrupts mitotic spindle formation, which can lead to apoptosis in cancer cells. This is particularly relevant for cancers where Aurora kinases are overexpressed .
Insulin-Like Growth Factor 1 Receptor (IGF-1R) Pathway
XL228’s impact on the IGF-1R pathway suggests its use in conditions where this pathway is dysregulated, contributing to tumor growth and survival .
Src Family Kinase Inhibition
By inhibiting Src family kinases , XL228 may be useful in treating diseases where these kinases play a role in pathological cell growth and survival .
Fibroblast Growth Factor Receptor (FGFR) Mutations
XL228 exhibits activity against FGFR mutations , which are implicated in various forms of cancer, including lung, breast, and gastric cancers .
Anaplastic Lymphoma Kinase (ALK) Alterations
The compound has demonstrated activity against ALK , which is involved in the development of certain types of non-small cell lung cancer (NSCLC) and other malignancies .
Mécanisme D'action
Target of Action
XL228, also known as Exel-2280 or XL-228 or XL 228, is a novel anticancer compound designed to inhibit several key targets that play crucial roles in cancer cell proliferation, survival, and metastasis . The primary targets of XL228 are:
- Insulin-like growth factor type-1 receptor (IGF1R) : This receptor tyrosine kinase is highly expressed and activated in a broad range of human tumors and is thought to promote tumor growth, survival, and resistance to chemotherapeutic agents .
- Src tyrosine kinases : These are involved in various signaling pathways that regulate cell proliferation, survival, and migration .
- Abl tyrosine kinases : These kinases are associated with chronic myelogenous leukemia .
- Aurora family kinases : These kinases are key regulators of mitotic progression .
- Fibroblast growth factor receptors (FGFR1-3) : These receptors are activated through mutation and overexpression in several tumor types .
- Anaplastic lymphoma kinase (ALK) : This kinase is implicated in several types of cancers .
Mode of Action
XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia . It also inhibits IGF1R, Src, and other targets, thereby disrupting the signaling pathways that promote tumor growth, survival, and resistance to chemotherapeutic agents .
Biochemical Pathways
XL228 affects several biochemical pathways due to its multi-targeted nature. It disrupts the signaling pathways associated with its targets, leading to inhibited tumor growth, survival, and metastasis . For instance, inhibition of IGF1R disrupts the IGF signaling pathway, which is often overexpressed in solid tumors and multiple myeloma .
Result of Action
XL228 has demonstrated efficacy in a variety of solid tumor xenograft models . It reduces cell survival, inhibits proliferation, migration, and invasion of cells . In combination with radiation, XL228 significantly increases the radiosensitivity of certain cells .
Safety and Hazards
Orientations Futures
XL228 is currently in Phase 1 clinical development targeting Ph+ leukemias, multiple myeloma, and solid tumors . Cellular and in vivo data have demonstrated activity of XL228 against IGF1R, ABL (including the T315I variant) and SRC family kinases . The continuation of ongoing research across a broad range of cancer indications is justified by early results .
Propriétés
IUPAC Name |
4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKJNCZNEOTEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia. XL228 also targets IGF1R, which is a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors and is thought to promote tumor growth, survival and resistance to chemotherapeutic agents. XL228 showed efficacy in a variety of solid tumor xenograft models. | |
Record name | XL228 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
898280-07-4 | |
Record name | XL-228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898280074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XL-228 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33M2XSK003 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.